molecular formula C9H7NO3 B14864796 5,8-Dihydroxy-1,2-dihydroquinolin-2-one

5,8-Dihydroxy-1,2-dihydroquinolin-2-one

Cat. No.: B14864796
M. Wt: 177.16 g/mol
InChI Key: FSQRRLALKOLFLY-UHFFFAOYSA-N
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Description

5,8-Dihydroxy-1,2-dihydroquinolin-2-one is a heterocyclic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes two hydroxyl groups at positions 5 and 8, and a dihydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dihydroxy-1,2-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with suitable aldehydes or ketones, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as precursor preparation, cyclization, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5,8-Dihydroxy-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted quinoline compounds .

Scientific Research Applications

5,8-Dihydroxy-1,2-dihydroquinolin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 5,8-Dihydroxy-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

  • 5-Acetyl-8-hydroxy-1,2-dihydroquinolin-2-one
  • 4-Hydroxy-2-quinolones
  • 2,4-Dihydroxyquinoline

Comparison: Compared to similar compounds, 5,8-Dihydroxy-1,2-dihydroquinolin-2-one is unique due to its specific substitution pattern and the presence of two hydroxyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity. For instance, while 4-hydroxy-2-quinolones are known for their antimicrobial properties, this compound exhibits a broader range of biological activities, including anticancer effects .

Properties

IUPAC Name

5,8-dihydroxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-6-2-3-7(12)9-5(6)1-4-8(13)10-9/h1-4,11-12H,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQRRLALKOLFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C=CC(=C21)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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